ethyl 4-(3,4-dimethylbenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-(3,4-dimethylbenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 1,6-dihydropyridazine core substituted with a 3,4-dimethylbenzamido group at position 4, a 2-methylphenyl group at position 1, and an ethyl carboxylate ester at position 2. The 3,4-dimethylbenzamido moiety may enhance hydrophobic interactions, while the ester group could influence solubility and metabolic stability.
Its synthesis likely involves multi-step functionalization of the pyridazine ring, with regioselective amidation and esterification steps.
Properties
IUPAC Name |
ethyl 4-[(3,4-dimethylbenzoyl)amino]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-5-30-23(29)21-18(24-22(28)17-11-10-14(2)16(4)12-17)13-20(27)26(25-21)19-9-7-6-8-15(19)3/h6-13H,5H2,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYJBNMIGMADAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC(=C(C=C2)C)C)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(3,4-dimethylbenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following components:
- Molecular Formula : C₁₈H₃₁N₃O₃
- Molecular Weight : 331.41 g/mol
- Chemical Structure : The compound features a pyridazine core with various substituents that influence its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, related pyridazine derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound Name | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Breast | Apoptosis induction | |
| Compound B | Lung | Cell cycle arrest | |
| Compound C | Colon | Inhibition of angiogenesis |
Neuroprotective Effects
Some studies have suggested that benzamide derivatives can provide neuroprotective effects. This compound may modulate neurotransmitter levels and protect neuronal cells from oxidative stress.
Case Study Example : In vitro studies demonstrated that similar compounds reduced neuronal cell death in models of neurodegenerative diseases by enhancing the activity of endogenous antioxidant enzymes.
The biological activity of this compound is believed to stem from several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds in this class often inhibit key enzymes involved in cancer progression and neurodegeneration.
- Modulation of Signaling Pathways : They may alter signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
- Antioxidant Activity : The presence of specific functional groups enhances the compound's ability to scavenge free radicals.
Research Findings
Recent research has focused on the synthesis and evaluation of derivatives with improved potency and selectivity. For example:
- A study highlighted modifications to the benzamide moiety that resulted in increased anticancer activity against specific cell lines.
- Another investigation showed that structural variations could enhance neuroprotective effects without compromising cytotoxicity against healthy cells.
Comparison with Similar Compounds
Target Compound
- 2-Methylphenyl (position 1): Introduces steric bulk and hydrophobic interactions.
- Molecular formula: Not explicitly provided in the evidence, but inferred as ~C₂₄H₂₅N₃O₄ (exact mass requires confirmation).
Similar Compound 1 : 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
- Key substituents: 2,3-Dihydro-1,4-benzodioxin (position 6): A fused oxygen-containing heterocycle that may improve metabolic stability. Methoxy group (position 2): Electron-donating, affecting electronic distribution.
- Molecular formula : C₂₃H₂₅N₃O₃ (exact mass: 391.46 g/mol).
Similar Compound 2 : Ethyl 4-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- 2-Methylphenyl and ethyl carboxylate groups: Shared with the target compound.
- Molecular formula: Not explicitly provided, but estimated as ~C₂₃H₂₉N₃O₅ (based on IUPAC name).
Hydrogen-Bonding and Supramolecular Interactions
The target compound’s 3,4-dimethylbenzamido group can act as both a hydrogen-bond donor (amide NH) and acceptor (carbonyl O), enabling diverse supramolecular architectures. Similar Compound 2’s spirocyclic amine may participate in weaker N–H···O interactions, but its ether oxygens are stronger acceptors. The graph set analysis approach would classify these interactions as different motifs (e.g., chains vs. rings), affecting crystallization behavior and solubility.
Steric and Electronic Effects
- The electron-withdrawing amide group at position 4 may polarize the ring, altering reactivity.
- Similar Compound 1: The benzodioxin group is less bulky than 2-methylphenyl, but the dimethylaminomethylphenyl substituent adds flexibility. The methoxy group donates electrons, increasing ring electron density.
- Similar Compound 2 : The spirocyclic group imposes significant steric constraints, likely reducing conformational flexibility compared to the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
